rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5R)-3-benzyl-3-azabicyclo[320]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a benzyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions that form the bicyclic structure.
Introduction of the benzyl group: This step often involves a benzylation reaction, where a benzyl halide reacts with the bicyclic core in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield esters or amides, while reduction may produce alcohols.
Scientific Research Applications
rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyl group and the bicyclic structure allow it to bind to certain receptors or enzymes, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid: This compound lacks the benzyl group, making it less hydrophobic and potentially altering its biological activity.
rac-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid: This compound has a different substitution pattern, which can affect its reactivity and interactions with biological targets.
Uniqueness
rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
2307784-68-3 |
---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.